![molecular formula C13H16ClN3 B3358364 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile CAS No. 79322-92-2](/img/structure/B3358364.png)
3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile
Descripción general
Descripción
“3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile” is a chemical compound . It has a molecular weight of 249.74 . The IUPAC name for this compound is 3-[4-(4-chlorophenyl)-1-piperazinyl]propanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClN3/c14-12-2-4-13(5-3-12)17-10-8-16(9-11-17)7-1-6-15/h2-5H,1,7-11H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 98-100 degrees Celsius .Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Potential
Synthesis of derivatives related to 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile has shown promising anticancer and antituberculosis activities. Specifically, certain compounds in this category demonstrated significant in vitro anticancer activity against human breast cancer cell lines, as well as noteworthy antituberculosis effects. The synthesis process involves a straightforward and convenient method, leading to compounds with potent biological activity, including one compound exhibiting both anticancer and antituberculosis properties (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anticonvulsant Activity
Research into derivatives of this compound also reveals anticonvulsant properties. The introduction of aromatic substitution into the molecular structure of these compounds has led to the discovery of derivatives with significant anticonvulsant activity, showing better protection in certain cases than standard substances like magnesium valproate. This research points towards the potential of these compounds in the development of new anticonvulsant medications (Obniska, Kamiński, & Tatarczyńska, 2006).
Molecular Docking and Antimicrobial Evaluation
Further studies include the synthesis and molecular docking of piperazine and triazolo-pyrazine derivatives, showcasing antimicrobial potential. These efforts have identified compounds with significant growth inhibition against various bacterial and fungal strains, indicating the utility of this compound derivatives in developing new antimicrobial agents. The superior antimicrobial effectiveness of certain compounds highlights the importance of structural modifications for enhancing biological activity (Patil et al., 2021).
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c14-12-2-4-13(5-3-12)17-10-8-16(9-11-17)7-1-6-15/h2-5H,1,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMBBJQOEKPPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B3358289.png)
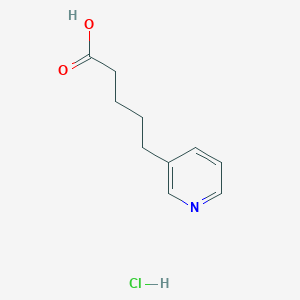
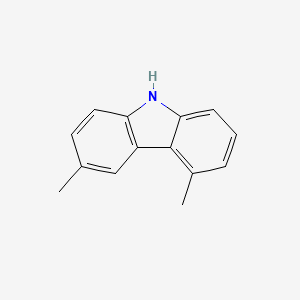
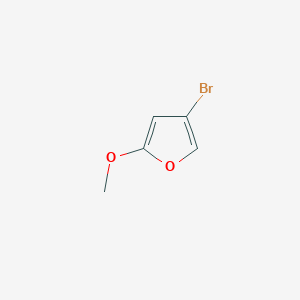
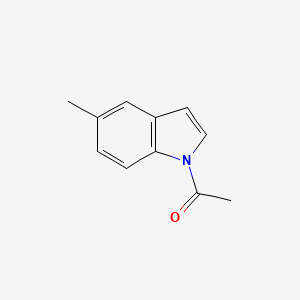

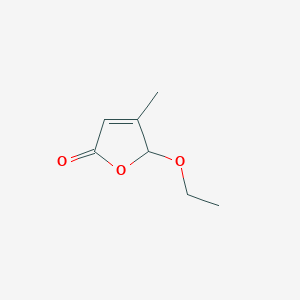

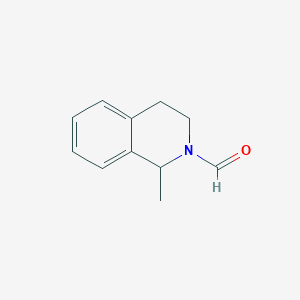
![1,3-Dihydroimidazo[4,5-b]pyrazine-2-thione](/img/structure/B3358347.png)
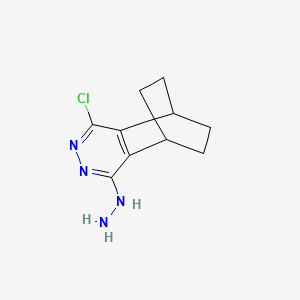
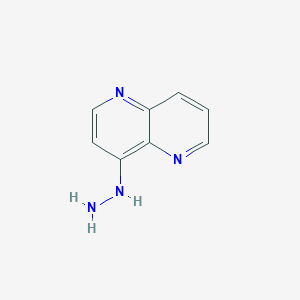

![3-[4-(Prop-2-EN-1-YL)piperazin-1-YL]propan-1-amine](/img/structure/B3358377.png)